molecular formula C11H9N5O2 B7772474 8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione

8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione

Cat. No.: B7772474
M. Wt: 243.22 g/mol
InChI Key: PYQIUKUGUHARRB-UHFFFAOYSA-N
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Description

The compound identified as “8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione involves specific chemical reactions and conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst and magnesium metal, resulting in the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often include advanced techniques such as microwave-assisted acid digestion and mechanical grinding methods to optimize the reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione involves its interaction with specific molecular targets and pathways. This compound may bind to certain receptors or enzymes, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione include:

    CID 2632: A cephalosporin antibiotic.

    CID 6540461: Another cephalosporin with antibacterial properties.

    CID 5362065: A cephalosporin used in medical applications.

    CID 5479530: A cephalosporin with pharmacological action.

Uniqueness

This compound is unique due to its specific chemical structure and properties, which make it suitable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects distinguish it from other similar compounds.

Properties

IUPAC Name

8-amino-7-methyl-10H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O2/c1-4-2-6-7(3-5(4)12)14-9-8(13-6)10(17)16-11(18)15-9/h2-3H,12H2,1H3,(H2,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYQIUKUGUHARRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N)NC3=NC(=O)NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1N)NC3=NC(=O)NC(=O)C3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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